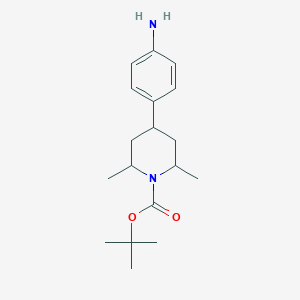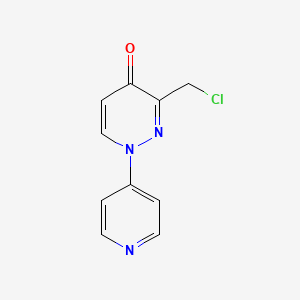![molecular formula C7H11F3N2O3S B13873642 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1027258-48-5](/img/structure/B13873642.png)
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C7H11F3N2O3S. It is known for its unique structure, which includes a trifluoromethyl group and a methanesulfonyl piperazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-(methanesulfonyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted piperazine derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both trifluoromethyl and methanesulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propiedades
Número CAS |
1027258-48-5 |
|---|---|
Fórmula molecular |
C7H11F3N2O3S |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H11F3N2O3S/c1-16(14,15)12-4-2-11(3-5-12)6(13)7(8,9)10/h2-5H2,1H3 |
Clave InChI |
DWZMBJYYFKMZII-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)



![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)

![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
